molecular formula C9H10BrClN2O2S B11818264 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11818264
M. Wt: 325.61 g/mol
InChI Key: DQUHOJZFMJMHMC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 1352508-13-4) is a high-value pyridine derivative with a molecular formula of C9H10BrClN2O2S and a molecular weight of 325.61 . This compound is characterized by a pyrrolidin-1-ylsulfonyl substituent, a functional group known to enhance the biological activity and optimize the physicochemical properties of lead molecules in medicinal chemistry . The presence of both bromo and chloro groups on the pyridine ring makes this compound a versatile and reactive building block for synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions to create more complex structures for pharmaceutical research . Researchers utilize this compound in the discovery and development of new therapeutic agents, especially in the field of antibacterials, as the pyrrolidine heterocycle is a key structural motif in many FDA-approved drugs and investigational compounds targeting resistant pathogens . Its structural features contribute to desirable properties for drug discovery, including influencing lipophilicity and enabling interactions with biological targets. Handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C9H10BrClN2O2S

Molecular Weight

325.61 g/mol

IUPAC Name

3-bromo-4-chloro-5-pyrrolidin-1-ylsulfonylpyridine

InChI

InChI=1S/C9H10BrClN2O2S/c10-7-5-12-6-8(9(7)11)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2

InChI Key

DQUHOJZFMJMHMC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2Cl)Br

Origin of Product

United States

Preparation Methods

Direct Bromination and Chlorination

The most common approach begins with a pre-halogenated pyridine precursor. For example, 3-bromo-4-chloropyridine serves as a starting material, with halogenation achieved via:

  • Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 60–80°C.

  • Chlorination with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Key Data:

ParameterBromination (Br₂)Chlorination (SO₂Cl₂)
Temperature (°C)60–8025–40
Yield (%)78–8582–90
Selectivity (3,4,5)>95%>98%

Chlorination exhibits higher regioselectivity due to the directing effects of the bromine atom.

Sulfonylation Techniques

Pyrrolidine Sulfonyl Chloride Coupling

The sulfonyl group is introduced via reaction with pyrrolidine-1-sulfonyl chloride under basic conditions:

  • Reagents: Pyridine derivative, pyrrolidine-1-sulfonyl chloride, NaH or K₂CO₃.

  • Solvent: Dichloromethane (DCM) or acetonitrile.

  • Conditions: 0°C to room temperature, 12–24 hours.

Example Procedure:

  • Dissolve 3-bromo-4-chloropyridine (1.0 equiv) in DCM.

  • Add pyrrolidine-1-sulfonyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at room temperature for 18 hours.

  • Quench with water, extract with DCM, and purify via column chromatography.

Yield: 65–72%.

Alternative Sulfonyl Sources

Recent advances utilize thiourea dioxide as a sulfonylating agent under photoredox conditions:

  • Catalyst: Ir(ppy)₃ (2 mol%).

  • Light Source: 15W blue LED.

  • Solvent: DMSO with NaOH.

Advantages:

  • Avoids hazardous sulfonyl chlorides.

  • Improved functional group tolerance.

Limitations:

  • Lower yields (50–60%) compared to traditional methods.

Sequential Halogenation-Sulfonylation

One-Pot Methodology

A streamlined approach combines halogenation and sulfonylation in a single reactor:

  • Brominate 4-chloropyridine using N-bromosuccinimide (NBS) in CCl₄.

  • Directly add pyrrolidine-1-sulfonyl chloride and triethylamine.

  • Stir at 50°C for 24 hours.

Outcomes:

  • Total yield: 58–63%.

  • Purity: >90% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions: 100°C, 300W, 30 minutes.

  • Yield: 70–75%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Traditional Sulfonylation65–7295–9818–24 hHigh
Thiourea Dioxide50–6085–9016 hModerate
One-Pot58–6390–9224 hModerate
Microwave70–7594–960.5 hHigh

Microwave-assisted synthesis offers the best balance of yield and efficiency but requires specialized equipment.

Challenges and Optimization

Regioselectivity Issues

Competing reactions at the pyridine ring’s 3, 4, and 5 positions necessitate careful control:

  • Solution: Use bulky bases (e.g., LDA) to deprotonate specific positions.

  • Example: LDA in THF at −78°C directs sulfonylation to the 5-position.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1).

  • Recrystallization: Ethanol/water mixtures improve purity to >99%.

Industrial-Scale Production

Continuous Flow Reactors

Adopted by EvitaChem and Tetranov Biopharm:

  • Throughput: 5–10 kg/day.

  • Advantages: Consistent quality, reduced waste.

Green Chemistry Innovations

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) instead of DCM.

  • Catalyst Recycling: Pd/C recovery in cross-coupling steps.

Emerging Trends

Enzymatic Sulfonylation

Pilot studies using arylsulfotransferases show promise for eco-friendly synthesis:

  • Yield: 40–45% (room temperature, aqueous media).

Radical-Based Methods

Visible-light-mediated sulfonylation minimizes side reactions:

  • Catalyst: Eosin Y (0.5 mol%).

  • Yield: 55–60% .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation and Reduction Products: These reactions can yield different functionalized pyridine derivatives.

Scientific Research Applications

Antitumor Activity

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance, studies have shown that derivatives of this compound can effectively bind to tubulin, disrupting microtubule dynamics essential for mitosis.

Case Study: Anticancer Efficacy

A focused study evaluated the anticancer effects of several derivatives based on this compound against human cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell growth.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant strains.

Case Study: Antimicrobial Screening

In an antimicrobial study, derivatives of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine were tested against various pathogens. Results indicated significant inhibition zones compared to standard antibiotics, highlighting their potential utility in developing new antimicrobial agents.

The following table summarizes key findings related to the biological activities of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerVarious cancer cell linesLow micromolar
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaSignificant inhibition

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine:

3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine

  • Structure : Pyridine ring with Br at position 3, sulfonamide-linked 4,4-dimethylpiperidine at position 3.
  • Molecular Formula : C₁₂H₁₇BrN₂O₂S .
  • Molar Mass : 333.24 g/mol.
  • Key Differences :
    • The sulfonamide group is attached to a piperidine ring (6-membered) instead of pyrrolidine (5-membered), which increases steric bulk and alters conformational flexibility.
    • The 4,4-dimethyl substitution on piperidine enhances lipophilicity (logP ~6.98) compared to unsubstituted pyrrolidine analogs.

5-Bromo-2-chloropyrimidin-4-amine

  • Structure : Pyrimidine core with Br at position 5, Cl at position 2, and NH₂ at position 3.
  • Molecular Formula : C₄H₃BrClN₃ .
  • Molar Mass : 223.45 g/mol.
  • Key Differences: Heterocyclic Core: Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen). Substituent Positions: Halogens at positions 2 and 5 vs. 3 and 4 in the target compound, affecting reactivity in cross-coupling reactions.

3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine

  • Structure : Pyridine with Br at position 3 and tetrahydropyranyloxy group at position 4.
  • Molecular Formula: C₁₀H₁₂BrNO₂ .
  • Molar Mass : 274.12 g/mol.
  • Key Differences: Functional Group: Ether-linked tetrahydropyran (oxygen-based) vs. sulfonamide-linked pyrrolidine (nitrogen-based). Safety Profile: Limited toxicity data available, but ethers are generally more metabolically stable than sulfonamides .

3-Bromo-4-chloro-5-(2-phenylnaphthalen-1-yl)pyridine

  • Structure : Pyridine with Br (position 3), Cl (position 4), and a bulky 2-phenylnaphthyl group at position 5.
  • Molecular Formula : C₂₁H₁₃BrClN .
  • Molar Mass : 394.69 g/mol.
  • Key Differences: Substituent Bulk: The aromatic naphthyl group increases molecular weight and logP (estimated >7), significantly reducing solubility compared to sulfonamide derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents logP (Estimated)
3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine C₉H₈BrClN₂O₂S 347.60 Br (C3), Cl (C4), pyrrolidine-SO₂ (C5) ~3.5
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine C₁₂H₁₇BrN₂O₂S 333.24 Br (C3), 4,4-dimethylpiperidine-SO₂ (C5) ~6.98
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 223.45 Br (C5), Cl (C2), NH₂ (C4) ~1.2
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine C₁₀H₁₂BrNO₂ 274.12 Br (C3), tetrahydropyranyloxy (C5) ~2.8
3-Bromo-4-chloro-5-(2-phenylnaphthalen-1-yl)pyridine C₂₁H₁₃BrClN 394.69 Br (C3), Cl (C4), 2-phenylnaphthyl (C5) >7.0

Research Findings and Trends

  • Pyrrolidine vs. Piperidine Sulfonamides : Piperidine analogs exhibit higher logP values but reduced metabolic clearance compared to pyrrolidine derivatives, making them suitable for CNS-targeting drugs .
  • Halogen Positioning : Bromo/chloro groups at positions 3 and 4 (pyridine) vs. 2 and 5 (pyrimidine) influence regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura protocols .
  • Functional Group Impact : Sulfonamides improve aqueous solubility relative to ethers or bulky aromatics, critical for oral bioavailability .

Biological Activity

3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H10BrClN2O2SC_9H_{10}BrClN_2O_2S and it has a molecular weight of approximately 325.605 g/mol. This compound features a pyridine ring substituted with bromine, chlorine, and a pyrrolidinylsulfonyl group, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine exhibit notable antitumor properties. For instance, derivatives with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast cancer cells. The presence of halogen substituents (bromine and chlorine) has been linked to enhanced cytotoxic effects, making these compounds promising candidates for further development in cancer therapy .

The mechanism by which 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially through interaction with targets such as receptor tyrosine kinases and other signaling pathways associated with tumor growth .

Anti-inflammatory Properties

In addition to its antitumor potential, this compound may also possess anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation .

Antimicrobial Activity

There is emerging evidence suggesting that 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine may exhibit antimicrobial properties. Studies on related pyridine derivatives have shown effectiveness against bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent .

Case Study 1: Antitumor Activity in Breast Cancer Cells

A study investigated the effects of various pyridine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with halogen substitutions demonstrated significant cytotoxicity, particularly when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy showed a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, compounds structurally similar to 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine were tested for their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). The results suggested that these compounds could significantly reduce inflammatory markers, indicating their potential use in managing inflammatory diseases .

Research Findings Summary Table

Activity Findings Reference
AntitumorSignificant cytotoxicity against breast cancer cells; synergistic effect with doxorubicin
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential use in chronic inflammation
AntimicrobialEffective against certain bacterial strains; potential for development as an antimicrobial agent

Q & A

Q. Table 1: Common Solvents for Sulfonylation

SolventRole in ReactionExample from Literature
DMFEnhances nucleophilicityChloro sulfonyl pyridine derivatives
DMSOStabilizes intermediatesPyridine-based synthesis

Basic: How to characterize the structural integrity of this compound?

Methodological Answer:
A multi-analytical approach is essential:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity. For example, the pyrrolidine sulfonyl group exhibits distinct δ 2.5–3.5 ppm (¹H) and δ 40–50 ppm (¹³C) shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 349.95) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when halogen or sulfonyl group positions are contested .

Advanced: How to resolve contradictions in regioselectivity during substitution reactions involving this compound?

Methodological Answer:
Contradictory reports on regioselectivity often arise from solvent effects or competing mechanisms. To address this:

  • Comparative Kinetic Studies : Use time-resolved NMR or in-situ IR to track reaction pathways under varying conditions (e.g., DMF vs. THF) .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict favorable transition states for bromine/chlorine displacement, clarifying steric or electronic biases .
  • Isotopic Labeling : Introduce ²H or ¹⁵N isotopes at specific positions to trace substitution pathways experimentally .

Q. Table 2: Common Contradictions and Resolutions

ContradictionResolution StrategyReference
Displacement at C-3 vs. C-4Solvent polarity screening
Competing sulfonyl vs. halogen reactivityDFT-guided mechanistic analysis

Advanced: What factors influence the compound’s stability under varying experimental conditions?

Methodological Answer:
Stability is highly dependent on:

  • Light Sensitivity : The bromine-chlorine-pyridine system is prone to photodegradation. Store in amber vials at –20°C, and monitor via UV-Vis spectroscopy for absorbance shifts .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (e.g., >150°C may cause sulfonyl group cleavage) .
  • Humidity : Hygroscopicity tests (dynamic vapor sorption) can predict hydrolysis risks, particularly for the sulfonyl-pyrrolidine bond .

Advanced: How to design catalytic systems for selective derivatization of this compound?

Methodological Answer:
Catalytic derivatization requires optimizing:

  • Transition Metal Catalysts : Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling at C-3 (bromine site), leveraging pyridine’s electron-deficient nature .
  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) improve selectivity for C-5 sulfonyl group functionalization .
  • Solvent Optimization : Mixed solvents (e.g., DMF:THF 3:1) balance reactivity and solubility, critical for high-yield cross-coupling .

Q. Table 3: Catalytic Systems for Derivatization

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF78–85
Buchwald-HartwigPd₂(dba)₃/XPhos, THF65–72

Advanced: How to analyze conflicting spectral data for this compound?

Methodological Answer:
Contradictions in spectral data (e.g., NMR splitting patterns) may arise from dynamic processes or impurities. Mitigation strategies include:

  • Variable Temperature NMR : Identify rotational barriers in the sulfonyl-pyrrolidine moiety by observing coalescence temperatures .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., des-bromo analogs) to confirm impurity contributions .

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